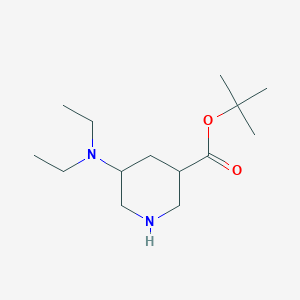

tert-Butyl 5-(diethylamino)piperidine-3-carboxylate

Description

tert-Butyl 5-(diethylamino)piperidine-3-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 3 and a diethylamino substituent at position 3. The tert-butyl ester acts as a protecting group, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions .

Properties

Molecular Formula |

C14H28N2O2 |

|---|---|

Molecular Weight |

256.38 g/mol |

IUPAC Name |

tert-butyl 5-(diethylamino)piperidine-3-carboxylate |

InChI |

InChI=1S/C14H28N2O2/c1-6-16(7-2)12-8-11(9-15-10-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3 |

InChI Key |

ROQHTAOYYPSAAU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1CC(CNC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(diethylamino)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and diethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using high-purity reagents and solvents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of reaction progress .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 5-(diethylamino)piperidine-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: tert-Butyl 5-(diethylamino)piperidine-3-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems, including their interactions with enzymes and receptors .

Medicine: This compound is of interest in medicinal chemistry for the development of new therapeutic agents, particularly those targeting the central nervous system .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules .

Mechanism of Action

The mechanism of action of tert-Butyl 5-(diethylamino)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

tert-Butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate

- Key Differences: Replaces the diethylamino group with hydroxyl and amino substituents at positions 5 and 3, respectively.

- Impact: Increased polarity due to hydroxyl and amino groups enhances aqueous solubility but reduces lipid membrane permeability compared to the diethylamino analog. This compound is often employed in peptide mimetics due to its hydrogen-bonding capacity .

- Synthetic Utility: Requires milder deprotection conditions for the tert-butyl group, avoiding harsh acids that might degrade hydroxyl or amino functionalities .

(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

- Key Differences: Substitutes diethylamino with a trifluoromethyl group at position 4.

- Impact: The electron-withdrawing trifluoromethyl group reduces basicity and enhances metabolic stability, making this derivative suitable for CNS-targeting drugs requiring prolonged half-lives. Its lipophilicity is higher than the diethylamino variant .

- Applications : Commonly used in fluorinated drug candidates, such as protease inhibitors .

tert-Butyl (R)-3-(4-(1-Tosyl-1H-indol-5-yl)phenoxy)pyrrolidine-1-carboxylate (Compound 99)

- Key Differences: Replaces piperidine with a pyrrolidine ring and introduces a tosyl-indolylphenoxy group.

- Impact : The rigid pyrrolidine ring and aromatic substituents increase steric hindrance, reducing conformational flexibility. This structural modification enhances selectivity for α7 nicotinic receptors but lowers solubility in polar solvents .

- Biological Relevance: Demonstrated subnanomolar affinity for α7 receptors in neuropharmacological studies .

Functional Group Comparisons

Diethylamino Group vs. Alternative Amines

- Diethylamino (Target Compound): Offers moderate basicity (pKa ~10–11) and lipophilicity, balancing receptor binding and membrane penetration. Used in compounds like N-[2-(diethylamino)ethyl]-indole derivatives for anticancer applications .

- Amino-Hydroxyl (): Provides dual hydrogen-bonding sites, improving interactions with polar targets but limiting blood-brain barrier penetration.

- Trifluoromethyl (): Eliminates basicity, favoring hydrophobic interactions in nonpolar binding pockets.

tert-Butyl Carbamate vs. Other Protecting Groups

Data Tables

Table 1: Physicochemical Properties

Biological Activity

tert-Butyl 5-(diethylamino)piperidine-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its piperidine structure, which is often associated with various pharmacological properties, including analgesic, antidepressant, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

- Molecular Formula : C₁₄H₁₉N₃O₂

- Molecular Weight : 253.32 g/mol

- Structure : The compound features a tert-butyl group, a diethylamino group, and a piperidine ring with a carboxylate functional group.

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : Compounds with piperidine structures often interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This interaction can lead to antidepressant effects.

- Receptor Binding : Preliminary studies suggest that this compound may act as an antagonist at certain receptor sites, potentially influencing pain perception and mood regulation.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Antidepressant Activity :

A study explored the antidepressant-like effects of similar piperidine derivatives in rodent models. These compounds demonstrated significant reductions in depressive-like behaviors when assessed using the forced swim test (FST) and tail suspension test (TST), indicating potential efficacy for treating depression through modulation of serotonin and norepinephrine levels . -

Analgesic Effects :

In a separate investigation, the analgesic properties of related piperidine compounds were evaluated using the hot plate test in mice. The results showed a dose-dependent increase in pain threshold, suggesting that these compounds could serve as effective analgesics . -

Anticancer Potential :

Research on the anticancer activity of this compound revealed moderate cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound was tested against these cell lines over 72 hours, showing IC50 values comparable to established chemotherapeutics . Notably, it exhibited selective toxicity towards cancer cells while sparing non-malignant cells (MCF-10A) from significant growth inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.